4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid
Description
4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid is a sulfonamide-containing carboxylic acid derivative characterized by a butanoic acid backbone, a sulfonamide linker, and a 4-(2-oxopyrrolidin-1-yl)phenyl substituent. This compound is likely explored for therapeutic applications, given the prevalence of sulfonamides in drug design (e.g., enzyme inhibitors or receptor modulators) .
Properties
IUPAC Name |
4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-13-3-2-10-16(13)11-5-7-12(8-6-11)22(20,21)15-9-1-4-14(18)19/h5-8,15H,1-4,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDQTAOOUVZIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid typically involves multiple steps, starting with the formation of the pyrrolidinone ring This can be achieved through cyclization reactions involving amino acids or their derivatives
Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical synthesis, involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The butanoic acid moiety can be oxidized to produce carboxylic acids or their derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Pyrrolidine derivatives.
Substitution: Sulfonamide derivatives and other substituted phenylsulfonyl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for the development of drugs aimed at treating conditions such as cancer, inflammation, or infectious diseases.
- Anticancer Activity : Preliminary studies indicate that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific interactions of 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid with proteins involved in cancer progression are under investigation.
Enzyme Inhibition
Research has shown that compounds with similar structures can act as enzyme inhibitors. The potential of this compound to inhibit enzymes such as carbonic anhydrase or proteases could be significant in designing drugs that modulate metabolic pathways.
- Case Study : A study demonstrated that sulfonamide derivatives can effectively inhibit carbonic anhydrase activity, leading to decreased tumor growth in animal models. Further research is needed to evaluate the efficacy of this specific compound in similar contexts.
Neuropharmacology
Given its structural similarity to known neuroactive compounds, there is interest in exploring the effects of 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid on neurotransmitter systems.
- Potential Applications : Investigations into its effects on GABAergic systems could reveal insights into its potential use as an anxiolytic or sedative agent.
Mechanism of Action
The mechanism by which 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
Core Functional Groups
- Target Compound: Features a butanoic acid core with a sulfonamide group and a 4-(2-oxopyrrolidin-1-yl)phenyl substituent. The lactam ring enhances polarity and metabolic stability compared to saturated amines.
- 4-[(Pyrrolidine-1-sulfonyl)amino]butanoic Acid (): Replaces the 2-oxopyrrolidinone-phenyl group with a simpler pyrrolidine-sulfonyl moiety. This reduces molecular weight (236.29 vs.
- 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic Acid (): Incorporates an acetylated dihydroindole group, increasing aromaticity and molecular weight (351.38). The indole ring may enhance binding to hydrophobic enzyme pockets .
Key Physicochemical Properties
Notes:
- Fluorinated analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, ) exhibit increased acidity (pKa ~3.5–4.0) due to electron-withdrawing fluorine, which may influence ionization and bioavailability .
Therapeutic Potential
- Target Compound : Likely designed for enzyme inhibition (e.g., proteases, kinases) due to the sulfonamide’s ability to act as a zinc-binding group or hydrogen-bond acceptor. The lactam may reduce metabolic degradation compared to pyrrolidine analogs .
- 3-Benzoylpropionic Acid Derivatives () : Demonstrated hypolipidemic and antiarthritic effects in preclinical studies. The benzoyl group facilitates hydrophobic interactions with lipid-regulating targets (e.g., PPAR receptors) .
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid (): Synthesized for metal coordination, suggesting applications in chelation therapy or as metalloenzyme inhibitors .
Structure-Activity Relationships (SAR)
Biological Activity
4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O5S
- Molecular Weight : 298.31 g/mol
- CAS Number : [Not specified in the provided data]
The compound features a sulfonamide group linked to a pyrrolidine moiety, which is crucial for its biological interactions.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), structurally similar to our compound, found that these derivatives inhibited cell growth at nanomolar concentrations across multiple cancer types, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7) cells .
Table 1: Antiproliferative Activity of PIB-SOs on Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| PIB-SO 36 | HT-29 | 50 |
| PIB-SO 44 | M21 | 75 |
| PIB-SO 45 | MCF7 | 100 |
This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The results suggest that compounds similar to 4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid could hold therapeutic potential in oncology.
The mechanism underlying the antiproliferative effects involves disruption of the cell cycle, particularly blocking progression in the G2/M phase. This was evidenced by cytoskeleton disruption and induction of anoikis (a form of programmed cell death due to detachment from the extracellular matrix) .
Enzyme Inhibition
The sulfonamide moiety is known for its enzyme inhibitory properties. Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| PIB-SO 36 | AChE | 85 |
| PIB-SO 44 | Urease | 70 |
This table presents the percentage inhibition of target enzymes by selected compounds, indicating their potential as therapeutic agents.
Case Studies
- Anticancer Activity : A study involving the administration of PIB-SOs in chick chorioallantoic membrane (CAM) assays demonstrated effective inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
- Enzyme Inhibition : Another investigation into sulfonamide derivatives revealed their capacity to inhibit key enzymes involved in bacterial metabolism, showcasing their potential as antibacterial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
